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Compound of Interest

Compound Name:
Ethanone, 1-(2-mercapto-3-

thienyl)- (9CI)

Cat. No.: B582658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly pertaining to CAS number 72900-13-1 is

limited. This guide provides a comprehensive overview based on available data for the

compound and closely related structural analogs, primarily substituted thiophenes and

acetylthiophenes. The information herein should be used for research and informational

purposes, with the understanding that properties and activities of analogous compounds are

presented to infer potential characteristics.

Chemical Identification and Core Properties
The chemical compound associated with CAS number 72900-13-1 is 1-(3-sulfanylthiophen-2-

yl)ethanone, also referred to as Ethanone, 1-(3-mercapto-2-thienyl)-.

Table 1: Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b582658?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

CAS Number 72900-13-1

IUPAC Name 1-(3-sulfanylthiophen-2-yl)ethanone

Synonyms Ethanone, 1-(3-mercapto-2-thienyl)-

Molecular Formula C₆H₆OS₂

Molecular Weight 158.24 g/mol

Canonical SMILES CC(=O)C1=C(S)C=CS1

Table 2: Physicochemical Properties (Predicted and from Analogs)

Property Value Source/Analog

Boiling Point ~210-214 °C

Analog: 1-(Thiophen-2-

yl)ethanone[1], 1-(Thiophen-3-

yl)ethanone[2]

Melting Point Not available -

Density ~1.34 g/cm³
Analog: 1-(3-chlorothiophen-2-

yl)ethanone[3]

Refractive Index ~1.58
Analog: 1-(3-chlorothiophen-2-

yl)ethanone[3]

LogP Not available -

Solubility

Likely soluble in organic

solvents like chloroform and

hexane.

Analog: 1-(thiophen-3-

yl)ethanone[4]

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 1-(3-sulfanylthiophen-2-

yl)ethanone is not readily available in the public domain. However, general synthetic strategies
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for related acetylthiophenes can be adapted. A plausible synthetic approach would involve the

acylation of a suitably substituted thiophene precursor.

General Experimental Protocol for Friedel-Crafts Acylation of Thiophene:

This protocol describes a general method for the acylation of thiophene, which can be adapted

for precursors of 1-(3-sulfanylthiophen-2-yl)ethanone.

Reaction Setup: A solution of the thiophene precursor is prepared in an appropriate

anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g.,

nitrogen or argon).

Acylating Agent: An acylating agent, such as acetyl chloride or acetic anhydride, is added to

the solution.

Catalyst: A Lewis acid catalyst (e.g., aluminum chloride, tin(IV) chloride) is added portion-

wise at a controlled temperature, typically 0-5 °C, to initiate the reaction.

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique,

such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Quenching: Upon completion, the reaction is carefully quenched by pouring the mixture into

ice-cold water or a dilute acid solution.

Extraction: The product is extracted into an organic solvent. The organic layers are

combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium

sulfate or sodium sulfate).

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by a suitable method, such as distillation or column chromatography.
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1-(3-sulfanylthiophen-2-yl)ethanone
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Generalized synthetic pathway for acetylthiophenes.

Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 1-(3-sulfanylthiophen-2-yl)ethanone is not

available. However, based on its structure and data from analogous compounds, the following

characteristic spectral features can be anticipated:

Table 3: Predicted Spectroscopic Data
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Technique Expected Peaks / Signals

¹H NMR

- Aromatic protons on the thiophene ring

(chemical shifts dependent on substitution).- A

singlet for the methyl protons of the acetyl

group.- A signal for the sulfhydryl proton.

¹³C NMR

- A signal for the carbonyl carbon of the acetyl

group (~190-200 ppm).- Signals for the aromatic

carbons of the thiophene ring.- A signal for the

methyl carbon of the acetyl group.

IR Spectroscopy

- A strong absorption band for the carbonyl

(C=O) stretching vibration (~1660-1690 cm⁻¹).-

C-H stretching vibrations for the aromatic and

methyl groups.- S-H stretching vibration for the

sulfhydryl group.

Mass Spectrometry

- A molecular ion peak corresponding to the

molecular weight of the compound (158.24

m/z).- Fragmentation patterns characteristic of

an acetylthiophene structure.

Biological Activity and Potential Applications
While there is no specific biological data for 1-(3-sulfanylthiophen-2-yl)ethanone, the thiophene

scaffold is a well-known privileged structure in medicinal chemistry, present in numerous

approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological

activities.

Potential Areas of Biological Activity:

Antimicrobial and Antifungal Activity: Many thiophene-containing compounds have

demonstrated potent activity against various bacterial and fungal strains.

Anti-inflammatory Activity: Substituted thiophenes have been investigated as inhibitors of

inflammatory pathways.
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Anticancer Activity: Thiophene derivatives have been explored for their potential as

anticancer agents, with some showing activity against various cancer cell lines.

Kinase Inhibition: The thiophene nucleus is a common feature in many kinase inhibitors,

suggesting that 1-(3-sulfanylthiophen-2-yl)ethanone could potentially interact with protein

kinases.

Mechanism of Action:

The precise mechanism of action for this specific compound is unknown. However, for

thiophene derivatives with biological activity, several mechanisms have been proposed,

including the inhibition of key enzymes or the modulation of signaling pathways. For instance,

some thiophene-based compounds have been shown to inhibit protein kinases involved in cell

proliferation and survival.
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Hypothetical signaling pathway modulation by a thiophene derivative.

Conclusion
1-(3-sulfanylthiophen-2-yl)ethanone (CAS 72900-13-1) is a substituted acetylthiophene for

which specific, publicly available experimental data is scarce. This guide has provided a
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summary of its known identifiers and inferred its potential physicochemical properties, synthetic

routes, and biological activities based on the well-established chemistry and pharmacology of

the thiophene scaffold. Further experimental investigation is required to fully characterize this

compound and explore its potential applications in research and drug development.

Researchers interested in this molecule are encouraged to perform de novo synthesis and

characterization to establish a comprehensive profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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